

# JNJ-77242113 (Icotrokinra): A Technical Overview of its Discovery and Development

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## Compound of Interest

Compound Name: JNJ-5207787

Cat. No.: B1673070

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## Introduction

JNJ-77242113, also known as icotrokinra and formerly JNJ-2113 or PN-235, is a first-in-class, investigational, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.<sup>[1][2][3]</sup> The IL-23 pathway is a critical driver of inflammation in several immune-mediated diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.<sup>[4][5]</sup> This document provides a detailed technical guide on the discovery, mechanism of action, and clinical development history of JNJ-77242113.

## Discovery and Collaboration History

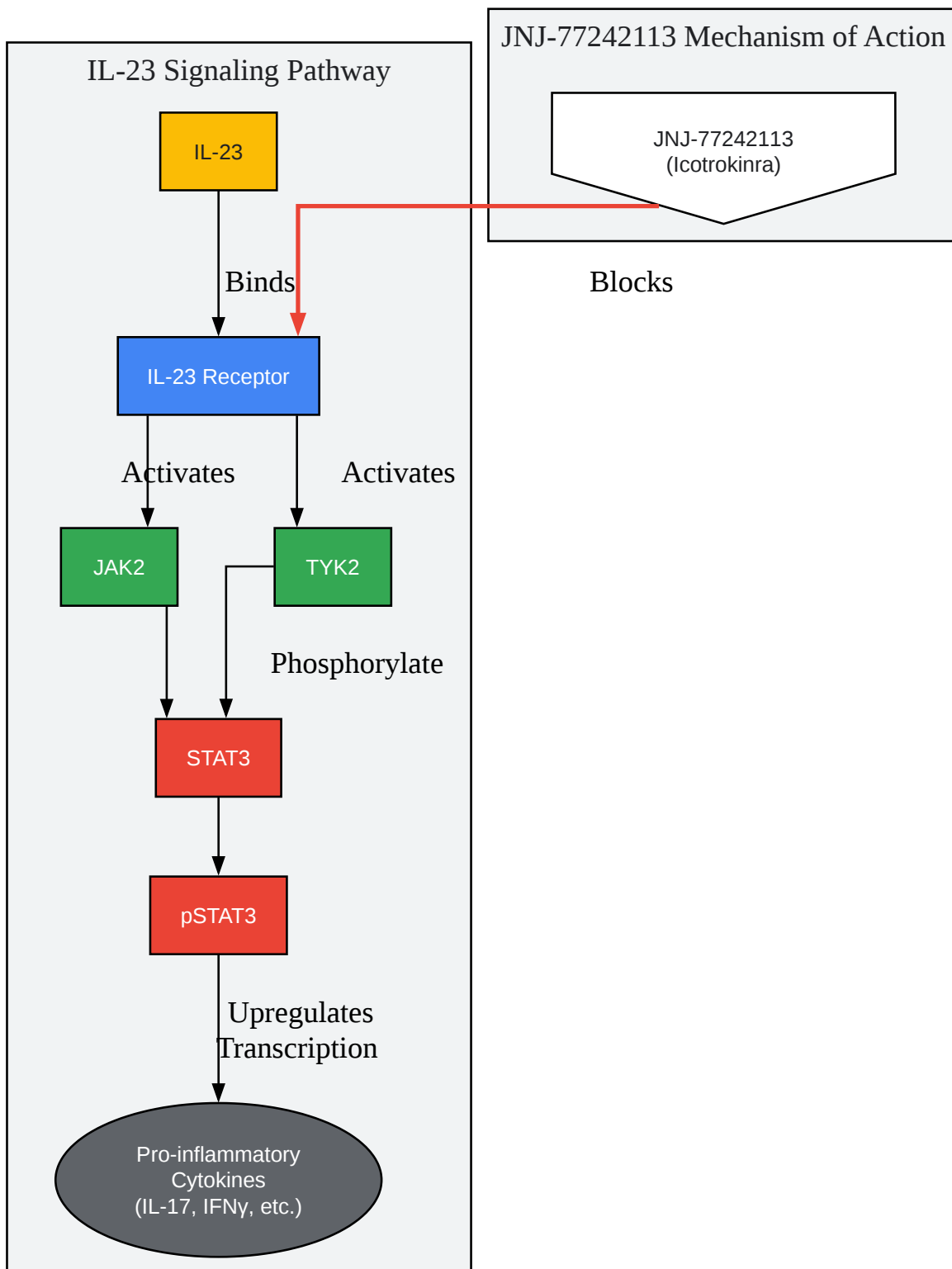
The discovery and development of JNJ-77242113 is the result of a strategic collaboration between Protagonist Therapeutics and Janssen Biotech, Inc., a subsidiary of Johnson & Johnson.

- 2017: Protagonist Therapeutics and Janssen entered into a worldwide exclusive license and collaboration agreement to discover and develop oral IL-23 receptor antagonists.<sup>[1][6][7][8]</sup>
- 2019: The agreement was amended to include a research collaboration, with Janssen providing financial support for Protagonist to identify second-generation compounds.<sup>[7]</sup>
- Discovery: JNJ-77242113 was discovered as a second-generation compound using Protagonist's proprietary peptide discovery platform.<sup>[7]</sup> Protagonist led the compound through IND-enabling preclinical studies and Phase 1 trials.<sup>[7]</sup>

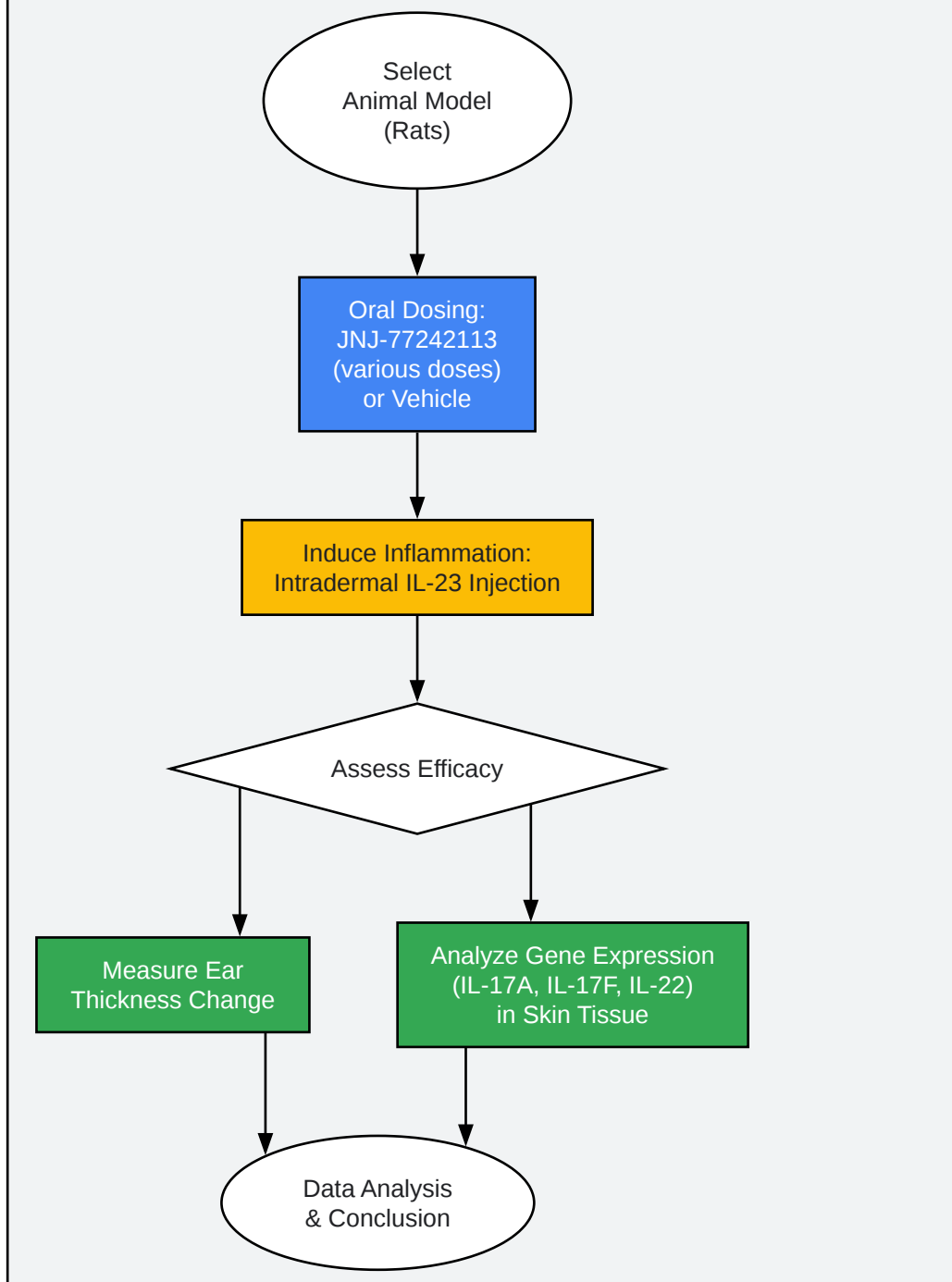
- Development: Following Phase 1, Johnson & Johnson (Janssen) assumed exclusive worldwide rights and responsibility for the continued clinical development of JNJ-77242113 in Phase 2 trials and beyond, as well as its potential commercialization across a broad range of indications.[\[1\]](#)[\[6\]](#)[\[9\]](#)

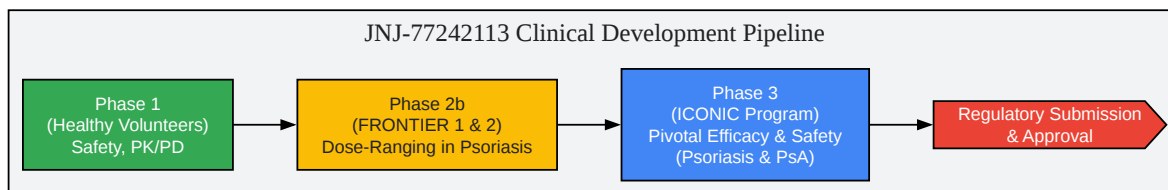
## Mechanism of Action

JNJ-77242113 is a selective antagonist of the IL-23 receptor (IL-23R).[\[10\]](#) It functions by binding with high affinity to the IL-23R, thereby competitively inhibiting the binding of IL-23 and blocking its downstream inflammatory signaling cascade.[\[1\]](#)[\[3\]](#)[\[4\]](#) This action is highly selective for the IL-23 pathway, with no apparent impact on IL-12 signaling, a related cytokine that shares a common subunit with IL-23 but has a distinct biological role.[\[4\]](#)[\[5\]](#) The inhibition of IL-23 signaling prevents the phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and interferon-gamma (IFN $\gamma$ ).[\[4\]](#)[\[5\]](#)[\[10\]](#)



## Preclinical Experimental Workflow (Rat Skin Inflammation Model)





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